molecular formula C9H14O2 B11942855 Coumarin, octahydro-, cis- CAS No. 23201-43-6

Coumarin, octahydro-, cis-

Cat. No.: B11942855
CAS No.: 23201-43-6
M. Wt: 154.21 g/mol
InChI Key: MSFLYJIWLHSQLG-HTQZYQBOSA-N
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Description

Coumarin, octahydro-, cis- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their sweet aroma and are used in various applications, including perfumes and pharmaceuticals. The octahydro- variant, specifically in its cis- form, is a hydrogenated version of coumarin, which means it has additional hydrogen atoms, making it more saturated compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin, octahydro-, cis- typically involves hydrogenation of coumarin. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure of hydrogen gas. The reaction conditions often include:

    Temperature: 25-100°C

    Pressure: 1-10 atm of hydrogen

    Solvent: Ethanol or methanol

Industrial Production Methods

In an industrial setting, the hydrogenation process is scaled up using large reactors that can handle high pressures and temperatures. The use of continuous flow reactors is common to ensure consistent product quality and yield. The catalyst is often supported on a solid matrix to facilitate easy separation and reuse.

Chemical Reactions Analysis

Types of Reactions

Coumarin, octahydro-, cis- can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylated derivatives.

    Reduction: Further reduction can lead to fully saturated compounds.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the coumarin ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Hydroxylated coumarins

    Reduction: Fully saturated coumarin derivatives

    Substitution: Acylated coumarin derivatives

Scientific Research Applications

Coumarin, octahydro-, cis- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the production of fragrances and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of coumarin, octahydro-, cis- involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its aromatic properties.

    Hydroxycoumarin: A hydroxylated derivative with enhanced biological activity.

    Dihydrocoumarin: A partially hydrogenated form with different physical and chemical properties.

Uniqueness

Coumarin, octahydro-, cis- is unique due to its fully hydrogenated structure, which imparts different physical and chemical properties compared to its parent compound and other derivatives. This makes it more stable and less reactive, which can be advantageous in certain applications.

Properties

CAS No.

23201-43-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one

InChI

InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

MSFLYJIWLHSQLG-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CCC(=O)O2

Canonical SMILES

C1CCC2C(C1)CCC(=O)O2

Origin of Product

United States

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